![molecular formula C7H15NO2 B3059729 2-[Ethyl(methyl)amino]butanoic acid CAS No. 1214699-59-8](/img/structure/B3059729.png)

2-[Ethyl(methyl)amino]butanoic acid

Descripción general

Descripción

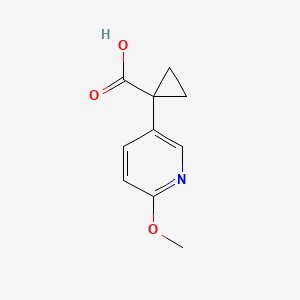

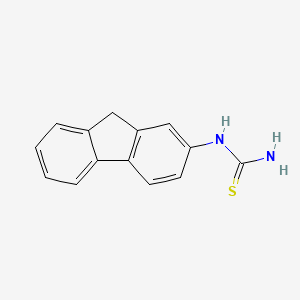

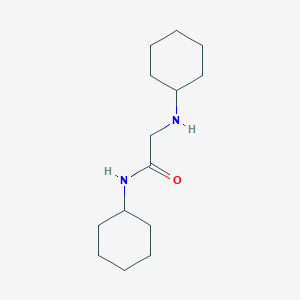

2-[Ethyl(methyl)amino]butanoic acid is an organic compound with the molecular formula C7H15NO2 . It belongs to the class of organic compounds known as methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch .

Synthesis Analysis

The synthesis of 2-[Ethyl(methyl)amino]butanoic acid can be accomplished in several ways . For instance, it can be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide .Molecular Structure Analysis

The molecular weight of 2-[Ethyl(methyl)amino]butanoic acid is 145.2 . Its InChI code is 1S/C7H15NO2/c1-4-6(7(9)10)8(3)5-2/h6H,4-5H2,1-3H3,(H,9,10) .Physical And Chemical Properties Analysis

2-[Ethyl(methyl)amino]butanoic acid is a solid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 215.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It also has a molar refractivity of 39.7±0.3 cm3 .Aplicaciones Científicas De Investigación

Solubility and Solvent Effects

- Research on solubility and solvent effects of similar amino acids, like 2-amino-3-methylbenzoic acid, provides insights into their purification processes. The study by Zhu et al. (2019) focuses on solubility values in various solvents, essential for the purification of such compounds (Zhu et al., 2019).

NMR Spectroscopy in Protein Study

- The use of specific isotopic labeling of methyl groups in proteins, as discussed by Kerfah et al. (2015), aids in structural characterization using solution NMR spectroscopy. This research offers a perspective on how similar compounds could be used in complex protein studies (Kerfah et al., 2015).

Chromatography Techniques

- Mizell and Simpson (1961) present a solvent system for paper chromatographic separation of amino acids, highlighting the importance of such techniques in identifying and separating compounds like 2-[Ethyl(methyl)amino]butanoic acid (Mizell & Simpson, 1961).

Synthetic Applications

- Sakakura et al. (1991) describe the hydroformylation-amidocarbonylation process in synthesizing compounds like Glufosinate, which could be relevant for the synthesis or modification of 2-[Ethyl(methyl)amino]butanoic acid (Sakakura et al., 1991).

- Vaid et al. (2014) provide a synthesis method for a compound involving a similar process, offering insights into potential synthetic pathways for 2-[Ethyl(methyl)amino]butanoic acid (Vaid et al., 2014).

Pharmaceutical and Biological Research

- Mickevičienė et al. (2015) discuss the synthesis of derivatives of similar amino acids, showing their potential antimicrobial activity. This could suggest avenues for exploring the biological or pharmaceutical applications of 2-[Ethyl(methyl)amino]butanoic acid (Mickevičienė et al., 2015).

Molecular Docking and Structural Studies

- Vanasundari et al. (2018) conducted spectroscopic and structural investigations on butanoic acid derivatives, which could be relevant for understanding the structural properties of 2-[Ethyl(methyl)amino]butanoic acid (Vanasundari et al., 2018).

Safety and Hazards

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[Ethyl(methyl)amino]butanoic acid . These factors could include the pH and temperature of the body’s tissues, the presence of other molecules that can interact with the compound, and the characteristics of the target cells themselves. Understanding these factors is crucial for predicting the compound’s behavior in the body.

Propiedades

IUPAC Name |

2-[ethyl(methyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-6(7(9)10)8(3)5-2/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCMUEPRBWHEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629295 | |

| Record name | 2-[Ethyl(methyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Ethyl(methyl)amino]butanoic acid | |

CAS RN |

1214699-59-8 | |

| Record name | 2-[Ethyl(methyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]benzohydrazide](/img/structure/B3059660.png)

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B3059669.png)